THK5351 (R enantiomer)

Description

BenchChem offers high-quality THK5351 (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about THK5351 (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

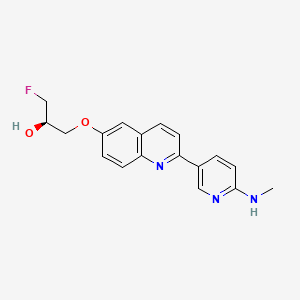

(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXFZWSPCOWSN-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@H](CF)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THK5351 R enantiomer chemical structure and properties

An In-Depth Technical Guide on the THK5351 R Enantiomer

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the R enantiomer of THK5351. While the S-enantiomer, often radiolabeled as [¹⁸F]THK-5351, is more extensively studied and utilized as a positron emission tomography (PET) tracer for in vivo imaging of tau pathology, this document collates the available information on the R enantiomer and provides context through data on the more researched S-enantiomer.[1][2][3][4][5][6]

Chemical Structure and Identity

The THK5351 R enantiomer is a chiral molecule belonging to the arylquinoline class of compounds. Its systematic name is (R)-1-fluoro-3-(2-(6-(methylamino)pyridin-3-yl)quinolin-6-yloxy)propan-2-ol.

Chemical Structure:

The chemical structure of the THK5351 R enantiomer is depicted below.

SMILES Notation: O--INVALID-LINK--CF[7]

Physicochemical Properties

The general physicochemical properties of THK5351 are summarized in the table below. It is important to note that enantiomers share the same physical properties except for their interaction with plane-polarized light and other chiral molecules.[8] Therefore, properties like molecular weight, formula, and melting point are identical for both R and S enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈FN₃O₂ | [7] |

| Molecular Weight | 327.35 g/mol | [7] |

| Appearance | Solid (Light yellow to yellow) | [7] |

| Solubility | DMSO: 50 mg/mL (152.74 mM) (with sonication) | [7] |

Storage and Stability:

Biological Activity and Binding Profile

THK5351 was initially developed as a PET tracer for imaging tau protein aggregates, which are a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[9] However, subsequent studies revealed that it also exhibits high affinity for monoamine oxidase B (MAO-B).[10][11][12][13]

While the S-enantiomer ([¹⁸F]THK-5351) has been the focus of most in vivo and in vitro studies due to its more favorable pharmacokinetic profile for imaging, the binding characteristics are generally discussed for the compound class.[1][2][3][4][5][6] The S-enantiomer has been shown to have superior properties for tau imaging, including better clearance from the brain.[2][4][5]

Binding Affinity:

The binding affinities of THK5351 for its primary targets are presented below. It is crucial to note that these studies often use the S-enantiomer or a racemic mixture.

| Target | Ligand/Tracer | Binding Affinity (Kᵢ or Kₔ) | Brain Region/Assay Condition | Reference |

| Tau Aggregates | [¹⁸F]THK-5351 | Kₔ = 2.9 nM | Alzheimer's disease hippocampal homogenates | [7] |

| Tau Aggregates | ³H-THK5351 | Kₔ₁ = 5.6 nM, Kₔ₂ = 1 nM | Saturation studies | [14] |

| Tau (super-high affinity) | ³H-THK5351 vs. unlabeled THK5351 | Kᵢ = 0.1 pM | Competition studies in hippocampus | [14] |

| Tau (high affinity) | ³H-THK5351 vs. unlabeled THK5351 | Kᵢ = 16 nM | Competition studies in hippocampus | [14] |

| MAO-B | ³H-l-deprenyl vs. THK5351 | Kᵢ ≈ 150 nM (for THK5117, a related compound) | Putamen | [10] |

| MAO-B | ³H-THK5351 vs. unlabeled deprenyl | Displacement of ~50% | Basal ganglia | [14] |

The dual binding nature of THK5351 is a critical consideration in the interpretation of PET imaging data. While it can visualize tau pathology, the signal is confounded by its binding to MAO-B, which is highly expressed in various brain regions.[13]

Signaling and Binding Pathway Diagram:

Caption: Logical diagram of THK5351's dual binding targets.

Experimental Protocols

The most well-documented experimental procedures for THK5351 involve the radiosynthesis of the S-enantiomer for use in PET imaging.

Automated Radiosynthesis of [¹⁸F]THK-5351

This protocol describes a common method for producing [¹⁸F]THK-5351.

Precursor: (S)-2-(2-methylaminopyrid-5-yl)-6-[[2-(tetrahydro-2H-pyran-2-yloxy)-3-tosyloxy]propoxy]quinoline (THK-5352).[1][15]

Methodology:

-

[¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on a QMA cartridge.[1]

-

Elution: The trapped [¹⁸F]fluoride is eluted with a Kryptofix 222 (K222) solution.[1]

-

Azeotropic Drying: The [¹⁸F]fluoride/K222 mixture is dried azeotropically.

-

Radiofluorination: The precursor (THK-5352) dissolved in an anhydrous solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride/K222 complex. The reaction mixture is heated (e.g., at 110°C for 7-10 minutes) to facilitate nucleophilic substitution.[15][16]

-

Hydrolysis: The protecting group (tetrahydropyranyl) is removed by acid hydrolysis.[15]

-

Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).[1][15]

-

Formulation: The purified [¹⁸F]THK-5351 fraction is collected, the solvent is removed, and the final product is formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol (B145695) or polysorbate-80) for injection.[1]

Quality Control:

-

Radiochemical Purity: Determined by analytical HPLC, should be >95%.[1]

-

Specific Activity: Measured to ensure a high ratio of radioactivity to the mass of the compound.[1]

-

Residual Solvents: Checked by gas chromatography.[17]

Radiosynthesis Workflow Diagram:

Caption: Experimental workflow for the radiosynthesis of [¹⁸F]THK-5351.

In Vitro Autoradiography

Protocol:

-

Tissue Preparation: Postmortem human brain sections are used.[1]

-

Incubation: Sections are incubated with a low nanomolar concentration (e.g., 3 nM) of ³H-labeled THK-5351 at room temperature for a defined period (e.g., 30 minutes).[1]

-

Washing: To remove non-specifically bound tracer, sections are washed sequentially in buffers, for instance, phosphate-buffered saline (PBS) with 1% bovine serum albumin, followed by washes in PBS alone.[1]

-

Drying and Exposure: The washed and dried sections are exposed to an imaging plate for several days.[1]

-

Imaging and Analysis: The imaging plate is scanned, and the resulting autoradiograms show the distribution and density of tracer binding.

Summary and Conclusion

The THK5351 R enantiomer is a chiral arylquinoline, but it is the S-enantiomer that has been predominantly developed and evaluated as a PET radiotracer for tau pathology. While sharing fundamental physicochemical properties with its S-counterpart, preclinical studies have indicated that the S-enantiomer possesses a more favorable pharmacokinetic profile for brain imaging.[2][3][4][5][6] A key characteristic of THK5351 is its dual binding affinity for both tau aggregates and MAO-B, which complicates its use as a specific tau imaging agent.[10][11][12][13] The detailed experimental protocols available are primarily for the radiosynthesis of [¹⁸F]THK-5351 (the S-enantiomer), reflecting its significance in the field of neuroimaging research. For professionals in drug development and neuroscience research, understanding the properties of both enantiomers and the compound's binding profile is essential for the accurate design and interpretation of studies targeting tau pathology.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regional cerebral THK5351 accumulations correlate with neuropsychological test scores in Alzheimer continuum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the radiosynthesis and purification of [18F]THK-5351, a PET ligand for neurofibrillary tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

Stereospecificity of THK5351 Binding to Tau Fibrils: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereospecific binding characteristics of THK5351, a radiotracer developed for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. A comprehensive understanding of its binding properties, including its affinity for its primary target, tau fibrils, and its off-target interactions, is critical for the accurate interpretation of positron emission tomography (PET) imaging data and for the development of next-generation tau imaging agents.

Executive Summary

Data Presentation: Quantitative Binding Affinities

The following tables summarize the key quantitative data on the binding of (S)-THK5351 and related compounds to tau fibrils and MAO-B.

| Compound | Target | Assay Type | Brain Region/Source | Binding Affinity (Kd/Ki) | Bmax (pmol/g or pmol/mg protein) | Reference |

| (S)-[¹⁸F]THK5351 | Tau Fibrils | Saturation Binding | AD Hippocampal Homogenates | Kd = 2.9 nM | 368.3 pmol/g tissue | [1][2] |

| (S)-[³H]THK5351 | Tau Fibrils | Saturation Binding | AD Hippocampal Homogenate | Kd1 = 5.6 nM; Kd2 = 1 nM | Bmax1 = 76 pmol/g; Bmax2 = 40 pmol/g | [3][4] |

| (S)-THK5351 | Tau Fibrils | Competition Assay | AD Hippocampus | Ki = 0.1 pM (super-high affinity); Ki = 16 nM (high affinity) | Not Applicable | [3][4] |

| (R,S)-THK5117 | Tau Fibrils | Competition Assay | AD Hippocampus | Ki = 0.3 pM (super-high affinity); Ki = 20 nM (high affinity) | Not Applicable | [3][4] |

| (S)-[¹⁸F]THK5351 | MAO-B | Saturation Binding | Recombinant Human MAO-B | Kd = 37 ± 1.8 nM | 49 ± 6.3 pmol/mg protein | [1] |

| (R,S)-THK5117 | MAO-B | Competition Assay | Human Hippocampus | Ki = 286 nM | Not Applicable | [5] |

| (R,S)-THK5117 | MAO-B | Competition Assay | Human Putamen | Ki = 148 nM | Not Applicable | [5] |

| (R)-THK5351 | Tau Fibrils | - | - | Data not available in reviewed literature | - | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the binding of THK5351.

In Vitro Saturation Binding Assay for Tau Fibrils

This protocol is adapted from studies characterizing the binding of radiolabeled THK5351 to postmortem human brain tissue.[1]

-

Tissue Homogenate Preparation:

-

Postmortem hippocampal tissue from confirmed Alzheimer's disease (AD) patients is homogenized in phosphate-buffered saline (PBS).

-

The protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

Aliquots of the brain homogenate (typically 0.1-0.2 mg of protein) are incubated with increasing concentrations of [¹⁸F]THK5351 (e.g., 0.1 to 250 nM) in a binding buffer (e.g., PBS with 0.1% bovine serum albumin).

-

The total binding is determined in these tubes.

-

To determine non-specific binding, a parallel set of tubes is incubated with the same concentrations of [¹⁸F]THK5351 in the presence of a high concentration (e.g., 1 µM) of unlabeled THK5117 or THK5351.

-

Incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethylenimine).

-

The filters are washed rapidly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

-

Data Analysis:

-

The saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

In Vitro Autoradiography on Human Brain Sections

This protocol outlines the procedure for visualizing the distribution of THK5351 binding in postmortem brain tissue.[6]

-

Tissue Preparation:

-

Frozen postmortem human brain sections (typically 10-20 µm thick) from AD patients and healthy controls are thaw-mounted onto microscope slides.

-

-

Incubation:

-

The slides are pre-incubated in a buffer solution (e.g., PBS with 1% bovine serum albumin) for approximately 30 minutes at room temperature.

-

The sections are then incubated with a solution containing [³H]THK5351 (e.g., 3 nM) in binding buffer for 30 minutes at room temperature.

-

For determination of non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an appropriate unlabeled competitor (e.g., 10 µM unlabeled THK5351).

-

-

Washing:

-

Following incubation, the slides are washed sequentially to remove unbound radioligand. A typical washing procedure includes:

-

Phosphate-buffered saline with 1% bovine serum albumin (5 minutes).

-

Two washes with phosphate-buffered saline (5 minutes each).

-

-

The slides are then briefly dipped in distilled water to remove salts.

-

-

Drying and Exposure:

-

The washed sections are dried under a stream of cool air.

-

The dried slides are apposed to a phosphor imaging plate or autoradiographic film along with radioactive standards for a period of several days to weeks, depending on the specific activity of the radioligand.

-

-

Imaging and Analysis:

-

The imaging plate is scanned using a phosphor imager, or the film is developed.

-

The resulting autoradiograms are analyzed to determine the regional distribution and density of radioligand binding. The binding density can be quantified by comparison to the co-exposed radioactive standards.

-

Mandatory Visualizations

Experimental Workflow for Stereospecificity Assessment

Caption: Experimental workflow for assessing stereospecific binding.

Logical Relationship of THK5351 Binding

Caption: Binding profile of (S)-THK5351.

References

- 1. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In Vivo Pharmacokinetic Profile of the THK5351 R-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of the R-enantiomer of THK5351, known as [18F]THK-5451. While the S-enantiomer, [18F]THK-5351, has been more extensively studied as a potential PET tracer for tau pathology in Alzheimer's disease due to its favorable kinetic properties, understanding the pharmacokinetic characteristics of the R-enantiomer is crucial for a complete understanding of the stereoselectivity of this class of compounds. Preclinical studies have demonstrated that the S-enantiomer exhibits a more favorable pharmacokinetic profile compared to the R-enantiomer.[1] This document summarizes the available quantitative data, details the experimental methodologies used in these preclinical evaluations, and provides visualizations of the experimental workflow.

Quantitative Pharmacokinetic Data

The in vivo biodistribution of the R-enantiomer of THK5351, [18F]THK-5451, was evaluated in preclinical mouse models. The following table summarizes the brain uptake of [18F]THK-5451 at various time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g). For comparative purposes, data for the S-enantiomer, [18F]THK-5351, is also presented.

| Time Point | [18F]THK-5451 (R-enantiomer) Brain Uptake (%ID/g) | [18F]THK-5351 (S-enantiomer) Brain Uptake (%ID/g) |

| 2 min | 8.23 ± 1.21 | 9.20 ± 0.88 |

| 10 min | 6.45 ± 0.95 | 5.57 ± 0.63 |

| 30 min | 4.12 ± 0.54 | 2.56 ± 0.29 |

| 60 min | 2.89 ± 0.37 | 1.45 ± 0.18 |

Data sourced from Harada et al., Journal of Nuclear Medicine, 2016.

These data indicate that while both enantiomers exhibit significant initial brain uptake, the R-enantiomer, [18F]THK-5451, demonstrates slower clearance from the brain compared to the S-enantiomer, [18F]THK-5351.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated using the following experimental protocol:

1. Animal Model:

-

Male ddY mice weighing between 25 and 30 grams were used for the ex vivo biodistribution studies.

2. Radiotracer Administration:

-

Each mouse was intravenously injected with approximately 3.7 MBq of either [18F]THK-5451 or [18F]THK-5351 through the tail vein.

3. Tissue Collection and Measurement:

-

At designated time points post-injection (2, 10, 30, and 60 minutes), mice were euthanized.

-

The brains were promptly removed, weighed, and the radioactivity was measured using a gamma counter.

-

The percentage of the injected dose per gram of brain tissue (%ID/g) was calculated by comparing the tissue radioactivity with a standard of the injected dose.

4. In Vivo Metabolism Analysis:

-

To assess the metabolic stability of the enantiomers in the brain, a separate cohort of mice was used.

-

Following the injection of the radiotracer, the brains were removed and homogenized.

-

The homogenates were analyzed using thin-layer chromatography to separate the intact radiotracer from its radioactive metabolites.

-

Studies have shown that degradation of both tracers in the brain was relatively slow compared to plasma, with the unchanged radiotracer decreasing to nearly 40% at 30 minutes after injection.[1]

Visualizations

Experimental Workflow for Mouse Biodistribution Study

Caption: Workflow of the ex vivo biodistribution study in mice.

Metabolic Pathway of THK5351 Enantiomers in Mice

Caption: Simplified metabolic fate of THK5351 enantiomers in vivo.

References

In Vitro Binding Profile of (R)-THK5351: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of the R-enantiomer of THK5351. The document summarizes key binding affinity data, details experimental methodologies for crucial assays, and presents visual workflows to facilitate understanding. While direct quantitative binding data for the (R)-enantiomer of THK5351 is limited in publicly available literature, this guide leverages data from its S-enantiomer, THK5351, and related compounds to infer its binding profile.

Executive Summary

THK5351, the (S)-enantiomer of the THK5151 racemate, is a well-characterized radioligand developed for the imaging of tau pathology in Alzheimer's disease (AD). In vitro studies have demonstrated its high affinity for tau aggregates. However, it also exhibits significant off-target binding to monoamine oxidase B (MAO-B). Research on related THK compounds suggests that the (S)-enantiomers generally possess higher affinity for tau pathology compared to their (R)-enantiomeric counterparts. Therefore, it is anticipated that the (R)-enantiomer of THK5351 would exhibit lower affinity for both tau aggregates and MAO-B. This guide provides detailed binding data for the (S)-enantiomer to serve as a critical reference point.

Quantitative Binding Characteristics of (S)-THK5351

The following tables summarize the in vitro binding affinities of the S-enantiomer, THK5351, to its primary target (tau aggregates) and a key off-target binding site (MAO-B).

| Target | Ligand | Brain Region | Assay Type | K_d_ (nM) | B_max_ (pmol/g tissue) | Reference |

| Tau Aggregates | [¹⁸F]THK5351 | Hippocampus (AD) | Saturation Binding | 2.9 | 368.3 | [1] |

| Tau Aggregates | [³H]THK5351 | Hippocampus (AD) | Saturation Binding | K_d1_ = 5.6, K_d2_ = 1 | B_max1_ = 76, B_max2_ = 40 | [2] |

Table 1: Saturation Binding Affinity of (S)-THK5351 for Tau Aggregates. This table presents the dissociation constant (K_d_) and maximum binding capacity (B_max_) of (S)-THK5351 for tau aggregates in postmortem human brain tissue from Alzheimer's disease (AD) patients. Lower K_d_ values indicate higher binding affinity.

| Competitor | Radioligand | Brain Region | Assay Type | K_i_ (nM) | Reference |

| THK5117 | [³H]THK5351 | Hippocampus (AD) | Competition Binding | 20 | [2] |

| T807 (AV-1451) | [³H]THK5351 | Hippocampus (AD) | Competition Binding | 78 | [2] |

| THK5117 | [³H]-l-deprenyl (MAO-B) | Putamen | Competition Binding | 148 | |

| T807 (AV-1451) | [³H]-l-deprenyl (MAO-B) | Putamen | Competition Binding | 135 |

Table 2: Competitive Binding Affinities (K_i_) of (S)-THK5351 and Related Compounds. This table shows the inhibition constant (K_i_) of various compounds against the binding of radiolabeled ligands to tau aggregates and MAO-B. A lower K_i_ value signifies a higher binding affinity of the competitor for the target.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro binding studies. Below are generalized protocols for radioligand binding assays and in vitro autoradiography based on published studies involving THK5351.

Radioligand Binding Assays

These assays are fundamental for determining the affinity (K_d_ or K_i_) and density (B_max_) of binding sites for a given ligand.

1. Brain Tissue Homogenate Preparation:

-

Postmortem human brain tissue (e.g., hippocampus from AD patients) is dissected and weighed.

-

The tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

The homogenate is centrifuged to pellet cellular debris. The supernatant containing the membrane fraction is collected.

-

Protein concentration of the homogenate is determined using a standard protein assay (e.g., BCA assay).

2. Saturation Binding Assay:

-

A fixed amount of brain homogenate is incubated with increasing concentrations of the radiolabeled ligand (e.g., [¹⁸F]THK5351 or [³H]THK5351).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled THK5351).

-

Incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient duration to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is analyzed using Scatchard analysis or non-linear regression to determine K_d_ and B_max_.

3. Competition Binding Assay:

-

A fixed amount of brain homogenate and a fixed concentration of the radiolabeled ligand are incubated with increasing concentrations of an unlabeled competitor compound.

-

Incubation and filtration steps are similar to the saturation binding assay.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (K_i_) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique allows for the visualization of the anatomical distribution of binding sites within a tissue section.

1. Brain Tissue Sectioning:

-

Frozen postmortem human brain tissue blocks are sectioned using a cryostat at a thickness of approximately 20 µm.

-

The sections are thaw-mounted onto microscope slides.

2. Incubation:

-

The tissue sections are incubated with a solution containing the radiolabeled ligand (e.g., [³H]THK5351) at a specific concentration.

-

Non-specific binding is determined by incubating adjacent sections in the presence of an excess of an unlabeled competitor.

-

Incubation is performed at room temperature for a set duration.

3. Washing and Drying:

-

Following incubation, the sections are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

-

The slides are then dried.

4. Imaging:

-

The dried sections are apposed to a phosphor imaging plate or autoradiographic film for a specific exposure period.

-

The imaging plate or film is then scanned to produce a digital image of the radioligand binding distribution.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

References

The R-Enantiomer of THK5351: A Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK5351 is a quinoline (B57606) derivative initially developed as a promising radiotracer for the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases including Alzheimer's disease. While the S-enantiomer, [(S)-THK5351], has been extensively studied as the PET ligand [¹⁸F]THK-5351, the biological activity of its counterpart, the R-enantiomer, is less characterized. This technical guide provides a comprehensive overview of the known biological activities of (R)-THK5351, with a focus on its interaction with tau protein and monoamine oxidase B (MAO-B), an identified off-target. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of key concepts to aid in further research and development.

Core Biological Activities

The biological profile of THK5351 and its enantiomers is primarily defined by two key interactions: on-target binding to tau aggregates and off-target binding to MAO-B.

Interaction with Tau Pathology

The THK series of compounds were designed to bind to the β-sheet structures characteristic of paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. While the S-enantiomer of the related compound THK-5105 demonstrated slower dissociation from tau aggregates compared to the R-enantiomer, both enantiomers of THK compounds have shown the ability to bind to tau deposits.[1]

Interaction with Monoamine Oxidase B (MAO-B)

A significant finding in the development of THK5351 as a tau PET tracer was its considerable affinity for monoamine oxidase B (MAO-B).[2] This off-target binding has been shown to confound the interpretation of PET signals in regions with high MAO-B expression.[3][4] MAO-B is an enzyme located on the outer mitochondrial membrane and is abundant in astrocytes. Its levels are known to increase with age and in response to neuroinflammation, a common feature of neurodegenerative diseases.[4] The interaction of THK5351 with MAO-B is a critical consideration in its biological activity profile.

Quantitative Data Summary

Direct quantitative binding data for the R-enantiomer of THK5351 is limited in publicly available literature. However, data from its S-enantiomer and the closely related enantiomers of THK-5105 provide valuable insights.

| Compound | Target | Assay Type | Value | Reference |

| (S)-[¹⁸F]THK-5351 | Tau (AD Brain Homogenate) | Saturation Binding (Kd) | 2.9 nM | [5] |

| (S)-[¹⁸F]THK-5105 | Tau (AD Brain Sections) | Dissociation Constant (Kd) | 15 nM | [6] |

| (R)-[¹⁸F]THK-5105 | Tau (AD Brain Sections) | Dissociation Constant (Kd) | ~18.75 nM (estimated) | [6] |

| (S)-THK5351 | MAO-B | PET Blocking Study | Significant | [3] |

| (R)-THK5351 | MAO-B | - | Data Not Available | - |

Note: The Kd for (R)-[¹⁸F]THK-5105 is estimated based on the statement that the Kd for the (S)-enantiomer was 20% lower than the (R)-enantiomer.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like (R)-THK5351. Below are protocols for key experiments.

In Vitro Tau Binding Assay (Radioligand Competition)

This protocol is designed to determine the binding affinity (Ki) of (R)-THK5351 for tau aggregates using a competition binding assay with a radiolabeled ligand.

1. Materials:

-

Recombinant human tau protein (full-length or fragment, e.g., K18)

-

Heparin (for inducing tau aggregation)

-

Radiolabeled ligand (e.g., [³H]THK5351 or a similar tau tracer)

-

Unlabeled (R)-THK5351

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

2. Procedure:

-

Preparation of Tau Aggregates: Incubate recombinant tau protein with heparin in assay buffer at 37°C with gentle agitation for 24-72 hours to induce fibrillization. Confirm aggregation using methods like Thioflavin T fluorescence or electron microscopy.

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled tau ligand.

-

Add increasing concentrations of unlabeled (R)-THK5351.

-

Add the pre-formed tau aggregates.

-

Incubate the plate at room temperature for 2 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the tau aggregates with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (R)-THK5351. Calculate the IC50 value (the concentration of (R)-THK5351 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

MAO-B Enzyme Inhibition Assay (Fluorometric)

This protocol determines the inhibitory potency (IC50) of (R)-THK5351 on MAO-B activity.

1. Materials:

-

Recombinant human MAO-B enzyme

-

(R)-THK5351

-

MAO-B substrate (e.g., benzylamine)

-

Amplex® Red reagent (or similar fluorogenic probe for H₂O₂)

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

2. Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add a fixed concentration of MAO-B enzyme to each well.

-

Add increasing concentrations of (R)-THK5351.

-

Incubate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in assay buffer.

-

Add the reaction mixture to each well to start the enzymatic reaction.

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30-60 minutes. The rate of increase in fluorescence is proportional to the MAO-B activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of (R)-THK5351.

-

Plot the percentage of MAO-B inhibition against the concentration of (R)-THK5351.

-

Determine the IC50 value from the resulting dose-response curve.

-

Visualizations

Signaling Pathway and Target Interaction

Caption: Interaction of (R)-THK5351 with its primary target and off-target.

Experimental Workflow for Tau Binding Affinity Determination

Caption: Workflow for determining the tau binding affinity of (R)-THK5351.

Logical Relationship of THK5351 Enantiomer Properties

Caption: Comparative properties of THK5351 enantiomers and their imaging implications.

Conclusion and Future Directions

The R-enantiomer of THK5351, while less studied than its S-counterpart, likely possesses significant biological activity, including binding to both aggregated tau and MAO-B. The available data on the closely related THK-5105 enantiomers suggests that (R)-THK5351 may have a lower affinity for tau and less favorable pharmacokinetic properties for in vivo imaging compared to (S)-THK5351. However, a comprehensive understanding of its biological profile requires direct experimental evaluation.

Future research should focus on:

-

Quantitative determination of the binding affinity (Ki) of (R)-THK5351 for various forms of tau aggregates (e.g., different isoforms and post-translational modifications).

-

Precise measurement of the inhibitory potency (IC50) of (R)-THK5351 against MAO-B.

-

Head-to-head comparison of the in vivo pharmacokinetics and biodistribution of the radiolabeled R- and S-enantiomers of THK5351.

-

Exploration of potential therapeutic applications , given its dual-target engagement, which might be relevant in the context of neuroinflammation and tauopathy.

The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the biological activity of the R-enantiomer of THK5351 and its potential role in the landscape of neurodegenerative disease research and therapy.

References

- 1. Preclinical Evaluation of [(18)F]THK-5105 Enantiomers: Effects of Chirality on Its Effectiveness as a Tau Imaging Radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rasagiline, a monoamine oxidase B inhibitor, reduces in vivo [18F]THK5351 uptake in progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution Pattern of the Monoamine Oxidase B Ligand, 18F-THK5351, in the Healthy Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy THK-5105 (EVT-3372906) | 1374107-46-6 [evitachem.com]

Technical Whitepaper: Mechanism of Action of the THK5351 R-Enantiomer on Tau Aggregates

Executive Summary

This document provides a detailed technical overview of the arylquinoline derivative THK5351, focusing on the comparative analysis of its enantiomeric forms and their mechanism of action concerning tau aggregates. THK5351, developed as a positron emission tomography (PET) tracer for neurofibrillary tangles (NFTs), is the optically pure (S)-enantiomer. The selection of the (S)-enantiomer for clinical development was based on preclinical studies demonstrating its superior pharmacokinetic profile and higher binding affinity for tau aggregates compared to its (R)-enantiomer counterpart.

The primary mechanism of action for this class of compounds is not therapeutic (e.g., inhibition of aggregation) but diagnostic; it involves high-affinity binding to the β-sheet structures characteristic of paired helical filaments within NFTs, enabling their in vivo visualization. However, a critical aspect of THK5351's binding profile is its significant off-target affinity for monoamine oxidase-B (MAO-B), an enzyme abundant in astrocytes. This dual binding complicates its utility as a specific tau imaging agent but provides potential as a composite marker for both tauopathy and associated astrogliosis.

Introduction to Tau Pathology and Imaging

Tauopathies, including Alzheimer's disease (AD), are a class of neurodegenerative disorders defined by the intracellular accumulation of misfolded and hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1] In AD, the spatiotemporal progression of NFT pathology correlates strongly with cognitive decline, making it a critical target for diagnosis and therapeutic monitoring.[2] Positron Emission Tomography (PET) has emerged as a powerful noninvasive imaging modality to quantify the burden and distribution of tau pathology in the living brain. The development of PET radiotracers with high affinity and selectivity for tau aggregates is essential for advancing our understanding of these diseases.[3]

The THK series of compounds, developed at Tohoku University, are 2-arylquinoline derivatives designed for this purpose.[4][5] Early compounds in this series were racemic mixtures.[6] Subsequent research focused on resolving these mixtures into their constituent enantiomers to optimize performance, leading to the development of [¹⁸F]THK5351.[6]

Development and Enantiomer Selection: (S)-THK5351 vs. (R)-Enantiomer

Chirality is a critical factor in drug and tracer design, as enantiomers of the same compound can exhibit significant differences in biological activity, including binding affinity, metabolism, and pharmacokinetics.[6] The precursors to THK5351, such as THK5105 and THK5117, were developed as racemic mixtures.[6][7]

Preclinical evaluations consistently demonstrated that the (S)-enantiomers of these arylquinoline derivatives possessed more favorable characteristics for a tau PET tracer than the corresponding (R)-enantiomers.[6][8][9] Specifically, S-enantiomers displayed:

-

Higher affinity and selectivity for tau aggregates in postmortem AD brain tissue.[4][10]

-

More favorable in vivo kinetics , including faster clearance from the brain and blood, which is crucial for achieving a high signal-to-background ratio in PET images.[4][8]

Consequently, [¹⁸F]THK5351 was advanced as a single, optically pure (S)-enantiomer to improve upon the pharmacokinetic profile of its predecessors.[6] The (R)-enantiomer was not pursued for further development due to its comparatively inferior properties.

Mechanism of Action

The "mechanism of action" for THK5351 and its related compounds is defined by its binding properties to biological targets in the brain. This action is primarily diagnostic, allowing for visualization, rather than therapeutic. A key finding is that THK5351 has two major binding targets: the intended tau aggregates and an off-target protein, MAO-B.

Primary Mechanism: Binding to Tau Aggregates

The intended mechanism of action is the binding of the tracer to aggregated tau protein within NFTs.[1] This interaction is thought to occur at the β-sheet structures that are characteristic of amyloid-like fibrils, including paired helical filaments (PHFs) of tau.[8] The binding of [¹⁸F]THK5351 allows for the quantification and mapping of tau pathology using PET. Studies have shown that the amount of THK5351 binding in human brain samples correlates with the quantity of tau deposits.[3][6]

Off-Target Mechanism: High-Affinity Binding to Monoamine Oxidase-B (MAO-B)

A critical finding that complicates the interpretation of THK5351 PET scans is its high affinity for monoamine oxidase-B (MAO-B).[11][12] MAO-B is an enzyme located on the outer mitochondrial membrane, with high concentrations in astrocytes.[11] Elevated MAO-B levels are associated with astrogliosis, a reactive process of astrocytes that occurs in response to neuronal injury and neurodegeneration.[13]

Studies have demonstrated that:

-

The binding affinity of THK5351 for MAO-B is significantly higher than its affinity for tau aggregates.[13]

-

Pre-treatment with an MAO-B inhibitor like selegiline (B1681611) can block a substantial portion (up to 82%) of the in vivo THK5351 PET signal.[11]

-

The off-target binding is prominent in areas like the basal ganglia and thalamus but is also present in cortical regions affected by AD pathology.[8][12]

This dual-binding nature means that the [¹⁸F]THK5351 signal likely represents a composite of both NFT pathology and reactive astrogliosis.[14]

Quantitative Data Summary

Quantitative analysis of binding affinity is essential for characterizing a PET tracer. The data below is for the S-enantiomer, (S)-THK5351, as specific binding constants for the R-enantiomer have not been prominently published, reflecting its deselection in early research phases.

Table 1: Binding Characteristics of (S)-THK5351 to Tau Aggregates in AD Brain Homogenates

| Parameter | Value | Tissue Source | Reference |

|---|---|---|---|

| K_d_ | 2.9 nM | Hippocampus | [1] |

| B_max_ | 368.3 pmol/g | Hippocampus | [1] |

| K_d1_ | 5.6 nM | Not Specified | [15][16] |

| B_max1_ | 76 pmol/g | Not Specified | [15][16] |

| K_d2_ | 1.0 nM | Not Specified | [15][16] |

| B_max2_ | 40 pmol/g | Not Specified | [15][16] |

| K_i_ (Site 1) | 0.1 pM | Hippocampus | [16] |

| K_i_ (Site 2) | 16 nM | Hippocampus | [16] |

K_d_: Dissociation constant; B_max_: Maximum number of binding sites; K_i_: Inhibition constant. Lower values indicate higher affinity.

Table 2: Qualitative Comparison of (S)- and (R)-Arylquinoline Enantiomers for Tau Imaging

| Property | (S)-Enantiomer (e.g., THK5351) | (R)-Enantiomer | Reference |

|---|---|---|---|

| Binding Affinity to Tau | Higher | Lower | [4] |

| Binding Specificity | Higher | Lower | [10] |

| Pharmacokinetics | More Favorable (e.g., faster washout) | Less Favorable | [6][8] |

| Development Status | Selected for Clinical Evaluation | Deselected in Preclinical Phase |[6] |

Key Experimental Methodologies

The characterization of the THK5351 enantiomers relies on a suite of standardized in vitro and in vivo experimental protocols.

In Vitro Competition Binding Assay

-

Objective: To determine the binding affinity (K_i_ or K_d_) of the compound for its target in brain tissue.

-

Principle: A radiolabeled ligand with known affinity for the target is incubated with brain tissue homogenate in the presence of varying concentrations of the unlabeled test compound (the "competitor"). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its affinity is calculated.

-

Detailed Methodology:

-

Tissue Preparation: Postmortem human brain tissue (e.g., hippocampus from confirmed AD cases) is homogenized in a suitable buffer (e.g., phosphate-buffered saline) containing protease inhibitors.[15]

-

Incubation: A fixed concentration of a radioligand (e.g., [³H]THK5351) is incubated with a small amount of brain homogenate (~50-100 µg protein).[15]

-

Competition: A range of concentrations of the unlabeled test compound (e.g., R-enantiomer, S-enantiomer, MAO-B inhibitors) is added to the incubation mixture.[12][16]

-

Equilibrium: The mixture is incubated at room temperature for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the protein-bound radioligand (retained on the filter) from the free radioligand (in the filtrate).

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site or two-site competition model using nonlinear regression analysis (e.g., GraphPad Prism) to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). The K_i_ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vitro Autoradiography

-

Objective: To visualize the anatomical distribution of binding sites for a radiolabeled compound in a tissue section.

-

Principle: A thin-frozen section of postmortem brain tissue is incubated with a radiolabeled tracer. The section is then apposed to a phosphor imaging plate or film, which detects the radioactive emissions. The resulting image reveals the density and location of the tracer's binding sites.

-

Detailed Methodology:

-

Tissue Preparation: Cryostat sections (e.g., 10-20 µm thick) of frozen human brain tissue from AD and control cases are thaw-mounted onto microscope slides.

-

Incubation: Slides are incubated with the radioligand (e.g., [¹⁸F]THK5351 or [³H]THK5351) in a buffer solution for 60-120 minutes at room temperature.[6][16]

-

Washing: Slides are washed in ice-cold buffer to remove non-specifically bound radioligand, followed by a quick rinse in cold deionized water to remove buffer salts.

-

Drying: The slides are dried rapidly under a stream of cold air.

-

Exposure: The dried, labeled sections are apposed to a phosphor imaging plate for a period ranging from hours to days, depending on the isotope used.

-

Imaging: The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.

-

Analysis: The optical density of the signal in different brain regions is quantified using image analysis software. For competition studies, adjacent sections are incubated with the radioligand plus an excess of an unlabeled competitor to determine non-specific binding.[12]

-

Conclusion

The mechanism of action of the THK5351 R-enantiomer on tau aggregates is one of binding, but with lower affinity and specificity than its S-enantiomer counterpart, (S)-THK5351. The comprehensive preclinical evaluation of the arylquinoline series of compounds led to the clear selection of the S-enantiomer for development as a tau PET imaging agent due to its superior pharmacokinetic and binding properties. Therefore, the R-enantiomer is primarily of historical and academic interest as the less effective stereoisomer.

Furthermore, the "action" of the lead compound, (S)-THK5351, is complicated by a potent off-target interaction with MAO-B. This dual-binding characteristic means its PET signal reflects a combination of tau pathology and astrogliosis. For researchers in drug development, this underscores the critical importance of enantiomeric separation and thorough off-target screening in the creation of specific molecular imaging agents and therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Closer Look into the Role of Protein Tau in the Identification of Promising Therapeutic Targets for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 18F-THK5351: A Novel PET Radiotracer for Imaging Neurofibrillary Pathology in Alzheimer Disease | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 7. Tracer Kinetic Analysis of (S)-18F-THK5117 as a PET Tracer for Assessing Tau Pathology | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Clinical application of MAO‐B PET using 18F‐THK5351 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of THK5351 Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

THK5351 is a quinoline (B57606) derivative developed as a positron emission tomography (PET) tracer for the in vivo imaging of tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the enantiomers of THK5351. The (S)-enantiomer, in particular, has demonstrated high affinity for tau aggregates and favorable pharmacokinetic properties, establishing it as a valuable tool in neurodegenerative disease research. This document details the synthetic routes, chiral separation techniques, and in vitro evaluation methodologies for the THK5351 enantiomers, with a focus on their interaction with tau protein and the off-target monoamine oxidase B (MAO-B).

Introduction

The aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a key pathological feature of several neurodegenerative disorders, collectively known as tauopathies. The development of PET tracers capable of selectively binding to these tau aggregates in the living brain is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The arylquinoline derivative, THK5351, emerged from a compound optimization program aimed at improving upon earlier tau tracers. A critical aspect of the development of THK5351 was the investigation of its stereochemistry, as enantiomers often exhibit different biological activities and pharmacokinetic profiles. Preclinical studies on related arylquinoline derivatives indicated that the (S)-enantiomers possessed more favorable properties for a PET tracer, including better brain clearance. Consequently, research has predominantly focused on the (S)-enantiomer of THK5351. This guide provides the available technical details on both the (S) and (R) enantiomers of THK5351. It is important to note that while extensive data exists for (S)-THK5351, there is a significant lack of published quantitative data for the (R)-enantiomer, reflecting the research community's focus on the more promising candidate for clinical applications.

Data Presentation

The following table summarizes the available quantitative data for the enantiomers of THK5351.

| Parameter | (S)-THK5351 | (R)-THK5351 | Reference |

| Binding Affinity (Kd) for Tau Aggregates | 2.9 nM (in AD hippocampal homogenates) | Not Available | [1] |

| Maximum Binding Sites (Bmax) for Tau | 368.3 pmol/g tissue (in AD hippocampal homogenates) | Not Available | [1] |

| Off-Target Binding (MAO-B) | High affinity, significant binding observed in vivo | Not Available | [2][3] |

| In Vivo Pharmacokinetics | Favorable, with fast washout from the brain | Less favorable than (S)-enantiomer (inferred from related compounds) | [1] |

| Defluorination in mice | Not observed | Not Available | [1] |

Experimental Protocols

Synthesis of Racemic THK5351 and Chiral Separation

While the direct synthesis of the enantiomerically pure (S)-THK5351 precursor is the common approach for producing the radiotracer, this section outlines a plausible general method for the synthesis of racemic THK5351 and subsequent chiral separation.

3.1.1 Synthesis of Racemic THK5351

A potential synthetic route to racemic THK5351 could involve the following key steps:

-

Synthesis of the Quinoline Core: Condensation of a substituted aniline (B41778) with a β-ketoester to form the quinoline ring system.

-

Introduction of the Side Chain: Alkylation of a hydroxylated quinoline intermediate with a suitable racemic epoxide or halohydrin to introduce the 3-fluoro-2-hydroxypropoxy side chain.

-

Coupling with the Aminopyridine Moiety: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to connect the quinoline core with the 2-(methylamino)pyridine (B147262) group.

3.1.2 Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the (S) and (R) enantiomers of racemic THK5351 can be achieved using chiral HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

-

Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak series), are often effective for separating enantiomers of arylquinoline compounds.[4][5]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.

-

Method Development: A screening of different chiral columns and mobile phase compositions is necessary to identify the optimal conditions for separation. Parameters such as flow rate and column temperature should also be optimized.[5][6]

-

Detection: The elution of the enantiomers is monitored by UV absorbance at a wavelength where THK5351 exhibits strong absorption.

-

Fraction Collection: Once the analytical method is established, it can be scaled up to a preparative or semi-preparative scale to isolate the individual enantiomers. The eluting fractions corresponding to each enantiomer are collected separately.

-

Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.

In Vitro Binding Assays

3.2.1 Competitive Radioligand Binding Assay for Tau Aggregates

This assay is used to determine the binding affinity (Ki) of the THK5351 enantiomers for tau aggregates.[7][8][9]

-

Materials:

-

Brain homogenates from confirmed Alzheimer's disease patients (rich in tau pathology).

-

A radiolabeled ligand with known affinity for tau aggregates (e.g., [³H]THK5351).

-

Unlabeled (S)-THK5351 and (R)-THK5351 as competitors.

-

Assay buffer (e.g., phosphate-buffered saline).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled (S)-THK5351 and (R)-THK5351.

-

In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with the brain homogenate in the presence of varying concentrations of the unlabeled competitor enantiomers.

-

Include control wells for total binding (radioligand and homogenate only) and non-specific binding (in the presence of a high concentration of a known tau ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by vacuum filtration through the filter plates.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2.2 Monoamine Oxidase B (MAO-B) Enzyme Activity Assay

This assay determines the inhibitory potency of the THK5351 enantiomers on MAO-B activity.[10][11][12]

-

Materials:

-

Recombinant human MAO-B enzyme.

-

A suitable substrate for MAO-B (e.g., benzylamine (B48309) or p-tyramine).

-

A detection reagent that produces a fluorescent or luminescent signal upon reaction with a product of the MAO-B reaction (e.g., hydrogen peroxide).

-

(S)-THK5351 and (R)-THK5351 as potential inhibitors.

-

A known MAO-B inhibitor (e.g., selegiline) as a positive control.

-

Assay buffer.

-

A microplate reader capable of measuring fluorescence or luminescence.

-

-

Procedure:

-

Prepare serial dilutions of the THK5351 enantiomers and the positive control.

-

In a microplate, pre-incubate the MAO-B enzyme with the different concentrations of the test compounds.

-

Initiate the enzymatic reaction by adding the substrate and the detection reagent.

-

Incubate the plate for a defined period at a controlled temperature.

-

Measure the fluorescence or luminescence signal.

-

-

Data Analysis:

-

Calculate the percentage of MAO-B inhibition for each concentration of the test compounds relative to the control (no inhibitor).

-

Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Simplified signaling pathway of tau protein aggregation.

Caption: Simplified pathway of MAO-B catalyzed monoamine oxidation.

Caption: Experimental workflow for THK5351 enantiomer evaluation.

Conclusion

The development of (S)-THK5351 as a PET tracer has provided a valuable tool for the in vivo investigation of tau pathology. Its high affinity for tau aggregates and favorable pharmacokinetic profile underscore the importance of stereochemistry in drug and diagnostic agent design. While the primary focus of research has been on the (S)-enantiomer, this guide provides a framework for the synthesis, separation, and evaluation of both enantiomers of THK5351. The detailed experimental protocols and pathway diagrams offer a resource for researchers in the field of neurodegenerative diseases. Further investigation into the properties of the (R)-enantiomer, although currently limited, could provide additional insights into the structure-activity relationships of this important class of compounds. The significant off-target binding of (S)-THK5351 to MAO-B also highlights a critical consideration in the development of next-generation tau PET tracers with improved selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine oxidase B inhibitor, selegiline, reduces 18F-THK5351 uptake in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The (R)-Enantiomer of THK5351: An In-Depth Technical Examination of Lipophilicity and Brain Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

THK5351, a derivative of 2-arylquinoline, has been identified as a potent imaging agent for tau pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. Developed as the (S)-enantiomer, [¹⁸F]THK5351 has demonstrated favorable pharmacokinetics for positron emission tomography (PET). However, a comprehensive understanding of the stereochemical influence on its biological properties necessitates an examination of its corresponding (R)-enantiomer. This technical guide provides a detailed analysis of the lipophilicity and brain uptake of the (R)-enantiomer of THK5351, referred to as THK5451, drawing upon key preclinical studies to inform future drug development and research in neuroimaging.

Core Concepts: Lipophilicity and Brain Penetration

The ability of a molecule to cross the blood-brain barrier (BBB) is critically influenced by its lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD) at physiological pH. For central nervous system (CNS) drugs and imaging agents, an optimal lipophilicity range is crucial for achieving adequate brain uptake while minimizing non-specific binding and facilitating clearance.

Quantitative Data Summary

Preclinical evaluation of the enantiomers of THK5151, where [¹⁸F]THK5351 is the (S)-enantiomer and [¹⁸F]THK5451 is the (R)-enantiomer, has provided valuable insights into their comparative pharmacokinetics. The following tables summarize the key quantitative data from ex vivo biodistribution studies in mice.[1][2]

Table 1: Comparative Brain Uptake and Clearance of [¹⁸F]THK5351 and [¹⁸F]THK5451 in Mice

| Time Post-Injection | [¹⁸F]THK5351 (S-enantiomer) Brain Uptake (%ID/g) | [¹⁸F]THK5451 (R-enantiomer) Brain Uptake (%ID/g) |

| 2 min | High initial uptake | High initial uptake |

| 10 min | Decreased from 2 min | Slower decrease than (S)-enantiomer |

| 30 min | Continued clearance | Slower clearance than (S)-enantiomer |

| 60 min | Further decreased | Slower clearance than (S)-enantiomer |

| 120 min | Low retention | Higher retention than (S)-enantiomer |

%ID/g = percentage of injected dose per gram of brain tissue.[1][2]

Table 2: Comparative Blood Clearance of [¹⁸F]THK5351 and [¹⁸F]THK5451 in Mice

| Time Post-Injection | [¹⁸F]THK5351 (S-enantiomer) Blood Radioactivity (%ID/g) | [¹⁸F]THK5451 (R-enantiomer) Blood Radioactivity (%ID/g) |

| 10 min | Lower concentration | Higher concentration |

| 120 min | Significantly cleared | Slower clearance |

%ID/g = percentage of injected dose per gram of blood.[2]

Table 3: Comparative Bone Uptake of [¹⁸F]THK5351 and [¹⁸F]THK5451 in Mice (as an indicator of in vivo defluorination)

| Time Post-Injection | [¹⁸F]THK5351 (S-enantiomer) Bone Uptake (%ID/g) | [¹⁸F]THK5451 (R-enantiomer) Bone Uptake (%ID/g) |

| 120 min | Low uptake | Approximately 5-fold higher than (S)-enantiomer |

%ID/g = percentage of injected dose per gram of bone tissue.[2]

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of the THK5151 enantiomers.

Radiosynthesis of [¹⁸F]THK5351 and [¹⁸F]THK5451

The radiosynthesis of both enantiomers was achieved through nucleophilic ¹⁸F-fluorination of their respective tosylate precursors. The general procedure involves the following steps:

-

¹⁸F-Fluoride Production and Activation: No-carrier-added ¹⁸F-fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. The [¹⁸F]fluoride is then trapped on an anion-exchange cartridge and eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The mixture is azeotropically dried.

-

Nucleophilic Fluorination: The tosylated precursor of either the (S)- or (R)-enantiomer is dissolved in a suitable solvent (e.g., DMSO) and added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Deprotection (if applicable) and Purification: Following the fluorination, any protecting groups are removed, typically by acid hydrolysis. The crude product is then purified using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

Ex Vivo Biodistribution Studies in Mice

These studies are conducted to determine the time-course of the radiotracer's distribution in various organs, including the brain.

-

Animal Model: Normal mice (e.g., ddY strain) are typically used.

-

Radiotracer Administration: A known amount of the ¹⁸F-labeled tracer is injected intravenously via the tail vein.

-

Tissue Harvesting: At predefined time points post-injection (e.g., 2, 10, 30, 60, and 120 minutes), cohorts of mice are euthanized.

-

Sample Collection and Measurement: Blood, brain, bone (femur), and other organs of interest are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The radioactivity counts are decay-corrected to the time of injection and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Logical Relationship of Lipophilicity, Brain Uptake, and Clearance

Caption: Interplay of lipophilicity and key pharmacokinetic events in brain imaging.

Experimental Workflow for Biodistribution Studies

Caption: Workflow for ex vivo biodistribution studies in mice.

Discussion and Conclusion

The comparative data on the enantiomers of THK5151 clearly indicate that the (S)-enantiomer, THK5351, possesses a more favorable pharmacokinetic profile for a PET imaging agent than the (R)-enantiomer, THK5451.[1][2] While both enantiomers exhibit high initial brain uptake, a prerequisite for a successful CNS PET tracer, the (R)-enantiomer demonstrates significantly slower clearance from both the brain and blood.[2] This prolonged retention can lead to a lower signal-to-background ratio in PET imaging, making it more challenging to distinguish specific binding to tau pathology from non-specific background signals.

Furthermore, the substantially higher bone uptake of the (R)-enantiomer suggests a greater propensity for in vivo defluorination.[2] The released [¹⁸F]fluoride ion readily accumulates in bone, which can interfere with the interpretation of PET images, particularly in regions of the brain adjacent to the skull.

References

Unveiling the Off-Target Interactions of (R)-THK5351: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential off-target binding sites of the (R)-enantiomer of THK5351, a radiotracer developed for in vivo imaging of tau pathology. A comprehensive understanding of off-target binding is critical for the accurate interpretation of positron emission tomography (PET) imaging data and for the development of more specific next-generation radiopharmaceuticals. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the binding profiles and experimental workflows.

Executive Summary

THK5351, a derivative of 2-arylquinoline, was initially developed as a promising PET tracer for detecting neurofibrillary tangles composed of hyperphosphorylated tau protein, a hallmark of Alzheimer's disease and other tauopathies. However, subsequent research has revealed significant off-target binding, which can complicate the interpretation of imaging results. The primary and most well-characterized off-target binding site for THK5351 is Monoamine Oxidase B (MAO-B) , an enzyme highly expressed in astrocytes. Notably, studies have indicated that the (S)-enantiomer, THK5351, exhibits a higher affinity for MAO-B compared to its (R)-enantiomer. Conversely, autoradiography studies have demonstrated a lack of significant binding of THK5351 to other protein aggregates implicated in neurodegenerative diseases, namely α-synuclein and TDP-43 . This guide will delve into the specifics of these on- and off-target interactions, providing the quantitative data and methodological details necessary for a thorough understanding.

On-Target and Off-Target Binding Profile of THK5351 Enantiomers

The binding affinity of a radiotracer to its intended target and potential off-target sites is a crucial determinant of its utility and specificity. The following table summarizes the available quantitative data for the binding of THK5351 enantiomers to tau protein and MAO-B. It is important to note that much of the literature refers to "[18F]THK5351" without explicitly stating the enantiomeric form used. However, it has been established that THK5351 is the (S)-enantiomer.

| Ligand | Target | Binding Affinity (Kd) | Binding Affinity (Ki) | Reference(s) |

| (S)-THK5351 | Tau (AD Hippocampal Homogenates) | 2.9 nM | 0.1 pM (super-high affinity site), 16 nM (high affinity site) | [1][2][3] |

| (S)-THK5351 | Monoamine Oxidase B (MAO-B) | 37 nM | - | |

| (R)-THK5351 (THK-5451) | Monoamine Oxidase B (MAO-B) | - | Lower affinity than (S)-THK5351 | [3] |

Key Observations:

-

(S)-THK5351 exhibits high affinity for tau pathology, with evidence of multiple binding sites.

-

A significant off-target binding affinity for MAO-B has been quantified for (S)-THK5351, with a Kd value in the nanomolar range.

-

Crucially for this report, the (R)-enantiomer of a THK5351 derivative has been shown to possess a lower affinity for MAO-B compared to the (S)-enantiomer, suggesting that the (R)-enantiomer may offer improved specificity for tau imaging.

Off-Target Binding to Other Neuropathological Proteins

Extensive research has been conducted to evaluate the specificity of THK5351. Autoradiography studies on human brain sections have been pivotal in this assessment.

-

α-Synuclein and TDP-43: Autoradiography experiments have demonstrated that THK5351 does not bind to α-synuclein or TDP-43 deposits. This indicates a high degree of selectivity for tau pathology over these other common protein aggregates found in neurodegenerative diseases.

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for reproducing and critically evaluating the reported findings. Below are detailed protocols for key experiments used to characterize the binding of THK5351.

In Vitro Competitive Radioligand Binding Assay for MAO-B

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., (R)-THK5351) for MAO-B by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the enzyme.

Materials:

-

Recombinant human MAO-B enzyme

-

Radioligand with known affinity for MAO-B (e.g., [3H]-L-Deprenyl)

-

Test compound ((R)-THK5351)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Inhibitor for non-specific binding determination (e.g., high concentration of unlabeled L-Deprenyl)

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound ((R)-THK5351) in assay buffer.

-

Prepare a working solution of the radioligand in assay buffer at a concentration typically at or below its Kd value.

-

Prepare a solution of the MAO-B enzyme in assay buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

To each well of a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound solution or vehicle (for total binding) or a saturating concentration of a known MAO-B inhibitor (for non-specific binding).

-

Radioligand solution.

-

MAO-B enzyme solution to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium. This time should be determined through kinetic experiments.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Autoradiography on Human Brain Sections

This technique is used to visualize the distribution and density of binding sites for a radiolabeled ligand in tissue sections.

Materials:

-

Cryostat

-

Microscope slides

-

Post-mortem human brain tissue sections (e.g., from patients with Alzheimer's disease and healthy controls)

-

Radiolabeled (R)-THK5351 (e.g., [3H]-(R)-THK5351)

-

Incubation buffer (e.g., phosphate-buffered saline, PBS)